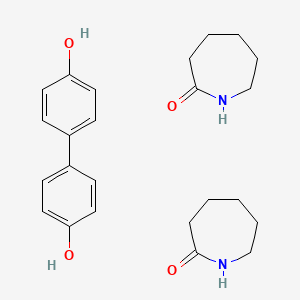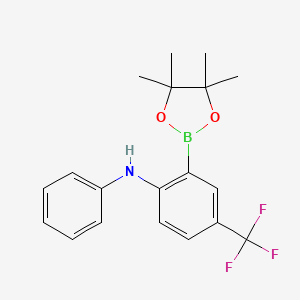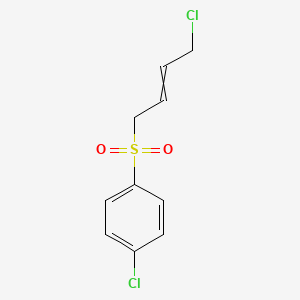
Azepan-2-one;4-(4-hydroxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-2-one;4-(4-hydroxyphenyl)phenol can be achieved through various methods. One efficient method involves a two-step [5 + 2] annulation reaction catalyzed by gold. This reaction shows high regioselectivities and good to excellent diastereoselectivities . The reaction conditions typically involve the use of gold catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Azepan-2-one;4-(4-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the biphenyl moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced lactams.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
Azepan-2-one;4-(4-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of azepan-2-one;4-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the biphenyl moiety can form hydrogen bonds with biological macromolecules, while the azepan-2-one ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Caprolactam: A cyclic amide similar to the azepan-2-one moiety.
Biphenyl-4,4’-diol: A biphenyl derivative with hydroxyl groups similar to 4-(4-hydroxyphenyl)phenol.
Uniqueness
Azepan-2-one;4-(4-hydroxyphenyl)phenol is unique due to its combination of a cyclic amide and a biphenyl derivative
Properties
CAS No. |
918409-69-5 |
|---|---|
Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
azepan-2-one;4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H10O2.2C6H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*8-6-4-2-1-3-5-7-6/h1-8,13-14H;2*1-5H2,(H,7,8) |
InChI Key |
YRGQETSRMPGBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1=CC(=CC=C1C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)

![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)

![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
